Benzyl alcohol-13C6
Overview
Description
A compound’s description typically includes its chemical structure, molecular formula, and physical appearance. It may also include its uses and applications in various fields .
Synthesis Analysis
Synthesis analysis involves understanding the methods and reactions used to create a compound. This can include the raw materials used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying how a compound reacts with other substances. This can include understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical and Chemical Properties Analysis
Physical properties of a compound can include its state of matter (solid, liquid, gas), melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to change into a new substance with different properties .Scientific Research Applications
Anaerobic Metabolism of Benzene : A study by Ulrich, Beller, and Edwards (2005) used 13C6-benzene to investigate the anaerobic metabolism of benzene in nitrate-reducing and methanogenic cultures. They discovered that benzene methylation to toluene is a possible mechanism for anaerobic benzene degradation, providing direct evidence for this pathway in the methanogenic culture (Ulrich, Beller, & Edwards, 2005).
Molecular Chirality and Circular Dichroism : Harada, Fujita, and Watanabe (2000) synthesized 13C-substituted chiral diphenylmethanol to study molecular chirality. They used isotopic substitution to understand the absolute configuration and circular dichroism spectra of these compounds (Harada, Fujita, & Watanabe, 2000).
Role in Coenzyme Q Biosynthesis : A study by Xie et al. (2015) used aromatic 13C6-ring-labeled compounds, including 13C6-benzenemethanol, to investigate their role as aromatic ring precursors in coenzyme Q biosynthesis in various organisms. This study contributes to understanding the metabolic pathways of small molecules in Q biosynthesis (Xie et al., 2015).
NMR Studies in Chemistry : Noto et al. (1988) conducted a study involving 13C nuclear magnetic resonance (NMR) to analyze substituent chemical shifts in benzoic acids, providing insights into the chemical behavior of such compounds (Noto, Lamartina, Arnone, & Spinelli, 1988).
Enzymatic Reduction in Anaerobic Aromatic Metabolism : Koch et al. (1993) elucidated the products of enzymatic reduction of benzoyl-coenzyme A, a key reaction in anaerobic aromatic metabolism, using [ring-13C6]benzoate. Their findings contribute to understanding the microbial processes involved in aromatic compound degradation (Koch, Eisenreich, Bacher, & Fuchs, 1993).
Mechanism of Action
Benzyl Alcohol-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienylmethanol, [U-Ring-13C6]-Benzenemethanol, or (~13~C_6_)Phenylmethanol, is a stable isotope of Benzyl Alcohol . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Target of Action
Benzyl alcohol, the non-isotopic counterpart, is known to target lice, inhibiting them from closing their respiratory spiracles .
Mode of Action
This compound’s mode of action is similar to that of Benzyl Alcohol. It inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .
Biochemical Pathways
This compound is involved in the peroxisomal β-oxidative pathway, which contributes to the biosynthesis of Salicylic Acid . This pathway involves the conversion of cinnamoyl-CoA to benzoyl-CoA, a substrate of HSR201, a benzyl alcohol O-benzoyltransferase . Additionally, it is metabolized via the catechol ortho-pathway in certain bacterial systems .
Pharmacokinetics
The use of stable isotopes like 13c in drug molecules has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Benzyl alcohol, its non-isotopic counterpart, is known to cause serious eye irritation and is harmful if swallowed or inhaled .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended that the compound be stored under specific conditions for optimal stability . Additionally, its safety precautions suggest that it should be used only outdoors or in a well-ventilated area .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzyl Alcohol-13C6 interacts with various enzymes, proteins, and other biomolecules. It is involved in metabolic enzyme/protease pathways . The compound is used in the study of the oxidation of primary alcohols . The oxidation of this compound proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Cellular Effects
This compound has effects on various types of cells and cellular processes. For instance, it has been shown to affect the voltage-current characteristics of tethered lipid bilayers . It also influences cell function by modulating the fluidity of cellular membranes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to affect the pharmacokinetic and metabolic profiles of drugs . It is involved in the oxidation of primary alcohols, a process that involves the conversion of alcohol into acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been used in in situ high-pressure NMR kinetic studies of catalytic oxidations . These studies have shown that this compound is involved in dynamic enrichment of 13C-metabolites in various biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that benzyl alcohol, a related compound, has been evaluated for safety and efficacy when used as a flavoring for all animal species .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a part of the metabolic enzyme/protease pathway . It is also involved in the oxidation of primary alcohols, which proceeds via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Transport and Distribution
It is known that benzyl alcohol, a related compound, is readily absorbed from the gastrointestinal tract and percutaneously absorbed following topical use .
Subcellular Localization
The localization of a protein can provide new insights into protein function and protein-protein interaction
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienylmethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZXJNGCBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584347 | |
Record name | (~13~C_6_)Phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.094 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-95-6 | |
Record name | Benzene-13C6-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201740-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~13~C_6_)Phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201740-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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